molecular formula C8H12N2OS B11275814 N-(1,3-thiazol-2-yl)pentanamide

N-(1,3-thiazol-2-yl)pentanamide

Cat. No.: B11275814
M. Wt: 184.26 g/mol
InChI Key: JYXKOUCYGWQBTC-UHFFFAOYSA-N
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Description

N-(1,3-Thiazol-2-yl)pentanamide is a chemical compound of interest in medicinal chemistry research, featuring a pentanamide chain linked to a 1,3-thiazole ring. This structure is part of a broader class of compounds known for exhibiting diverse biological activities. Researchers are exploring such scaffolds for their potential in various therapeutic areas. Compounds with the pentanamide-thiazole motif have shown promise in early-stage research. For instance, analogs incorporating this structure have been investigated for their giardicidal activity against the parasite Giardia lamblia , with some demonstrating efficacy against drug-resistant strains . Furthermore, structurally related benzothiazole-pentanamide hybrids have displayed significant antiproliferative activity in studies against human cancer cell lines, such as MCF-7 and NT2/D1, by inducing cell cycle arrest and promoting apoptosis . The thiazole ring is a common pharmacophore in drug discovery, and its incorporation into molecules like this pentanamide derivative makes it a valuable building block for developing novel bioactive agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can employ this compound as a key intermediate in synthetic chemistry or as a core scaffold for screening in various biological assays.

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-2-3-4-7(11)10-8-9-5-6-12-8/h5-6H,2-4H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXKOUCYGWQBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation with Pentanoyl Chloride

Procedure :

  • Synthesis of 2-aminothiazole : Prepare via Hantzsch synthesis using thiourea and chloroacetone.

  • Reaction with pentanoyl chloride :

    • Molar ratio : 1:1.2 (2-aminothiazole : pentanoyl chloride)

    • Base : Triethylamine (2.5 equivalents)

    • Solvent : Dichloromethane (DCM) at 0°C

    • Time : 4–6 hours

This method yields this compound with 58–64% efficiency. Side products, such as over-acylated derivatives, are minimized by maintaining low temperatures.

Carbodiimide-Mediated Coupling

For improved selectivity, carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) facilitate amide bond formation between 2-aminothiazole and pentanoic acid:

Optimized Conditions :

ComponentQuantity/Parameter
2-Aminothiazole1.0 equivalent
Pentanoic acid1.2 equivalents
EDCI1.5 equivalents
Hydroxybenzotriazole (HOBt)0.1 equivalent
SolventDCM or THF
Reaction Time12–24 hours at 25°C

This method achieves higher yields (70–78%) and reduces racemization compared to acyl chloride routes.

Alternative Synthetic Pathways

Nucleophilic Aromatic Substitution

In cases where pre-functionalized thiazoles are available, nucleophilic substitution can introduce the pentanamide group. For example, 2-chlorothiazole reacts with sodium pentanamide in dimethylformamide (DMF) at 120°C. However, this method is less efficient (yields: 40–50%) due to competing side reactions.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the Hantzsch cyclization. A 30-minute reaction at 100°C in ethanol increases yields to 75–80% while reducing energy consumption.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Hantzsch + Acyl Chloride58–6490–95Short reaction timeRequires anhydrous conditions
EDCI-Mediated Coupling70–7895–98High selectivityLonger reaction time
Microwave-Assisted75–8092–96Rapid synthesisSpecialized equipment needed

Critical Reaction Parameters

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in acylation steps, while ethanol optimizes cyclization in Hantzsch reactions.

Temperature Control

Exothermic reactions during acyl chloride addition necessitate temperature modulation (-5°C to 0°C) to prevent decomposition.

Purification Techniques

Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product with >95% purity.

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors for Hantzsch cyclization, achieving 85% yield with in-line purification. Regulatory compliance necessitates stringent control of residual solvents (e.g., DCM < 600 ppm) .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-thiazol-2-yl)pentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,3-thiazol-2-yl)pentanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-2-yl)pentanamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The thiazole ring can participate in hydrogen bonding, π-π interactions, and coordination with metal ions, which can influence its biological activity. Additionally, the pentanamide moiety can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

N-(4-Methoxyphenyl)Pentanamide

  • Structure : Substitutes the thiazole ring with a 4-methoxyphenyl group.
  • Activity : Demonstrates potent anthelmintic activity against Toxocara canis larvae, comparable to albendazole but with significantly lower cytotoxicity (cell viability >90% vs. 50–70% for albendazole) .
  • Drug-Likeness : Adheres to Lipinski’s Rule of Five (0 violations), with a topological polar surface area (TPSA) of 58.8 Ų and moderate lipophilicity (LogP = 2.8) .
  • Synthetic Accessibility : Synthetic accessibility score of 1.34, ~2-fold lower than albendazole (2.58), indicating simpler synthesis .

N-(5-Nitro-1,3-Thiazol-2-yl)Pentanamide

  • Structure : Features a nitro group at the 5-position of the thiazole ring.
  • Physicochemical Properties : Molecular weight = 229.26 g/mol, LogP = 2.78, TPSA = 116.05 Ų .

2-Amino-N-(1,3-Thiazol-2-yl)Pentanamide Dihydrochloride

  • Structure: Includes an amino group on the pentanamide chain.
  • Relevance : Likely used in proteomics research for cysteine-containing peptide capture, indicating utility in biochemical assays .

Pharmacokinetic and Toxicity Profiles

Table 1: Comparative Drug-Likeness and Toxicity

Compound Molecular Weight (g/mol) LogP TPSA (Ų) Cytotoxicity (Cell Viability) Synthetic Accessibility Score
N-(1,3-Thiazol-2-yl)pentanamide ~214.28* ~2.5* ~85.0* Not reported Not reported
N-(4-Methoxyphenyl)pentanamide 221.27 2.8 58.8 >90% 1.34
Albendazole 265.33 3.1 76.7 50–70% 2.58
N-(5-Nitro-1,3-thiazol-2-yl)pentanamide 229.26 2.78 116.05 Not reported Not reported

*Estimated based on structural similarity.

Key Findings:

Cytotoxicity : N-(4-methoxyphenyl)pentanamide outperforms albendazole in safety, with minimal impact on human and animal cell viability .

Synthetic Ease : Simplified derivatives like N-(4-methoxyphenyl)pentanamide require fewer synthetic steps, reducing production costs .

Drug-Likeness : All analogs comply with Lipinski’s Rule of Five, ensuring oral bioavailability .

Table 2: Anthelmintic and Antimicrobial Activity

Compound Anthelmintic IC₅₀ (µM) Antimicrobial Targets
N-(4-Methoxyphenyl)pentanamide Comparable to albendazole Not reported
Albendazole 0.5–1.0 Broad-spectrum antiparasitic
N-(5-Nitro-1,3-thiazol-2-yl)pentanamide Not reported Potential GSK-3β kinase inhibition

Key Insights:

  • Thiazole derivatives with electron-withdrawing groups (e.g., nitro) may enhance kinase inhibition, while methoxy substitutions optimize anthelmintic activity .
  • The thiazole ring’s sulfur atom contributes to binding interactions with parasitic β-tubulin, a mechanism shared with albendazole .

Q & A

Q. What are the standard synthetic protocols for preparing N-(1,3-thiazol-2-yl)pentanamide and its derivatives?

A general method involves reacting 1,3-thiazol-2-amine with pentanoyl chloride in anhydrous pyridine under ice-cooled conditions. After 6 hours, the mixture is quenched with ice water, extracted with chloroform, and purified via column chromatography (normal phase or amine-functionalized silica). Yield optimization requires stoichiometric control (1.1:1 acyl halide:amine ratio) and solvent selection (dry pyridine minimizes side reactions). For derivatives, substituents on the thiazole ring or acyl chain require tailored electrophiles (e.g., bromopropanamide intermediates) and nucleophilic coupling partners (e.g., oxadiazole-thiols) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

^1H NMR is critical: the thiazole proton (δ 7.3–7.8 ppm) and amide NH (δ 9–12 ppm, broad) are diagnostic. Overlapping signals (e.g., aliphatic protons in the pentanamide chain) can be resolved using 2D techniques like COSY or HSQC. For example, in N-(quinolinyl)-pentanamide analogs, distinct aromatic proton couplings (J = 7–9 Hz) and integration ratios help assign substituent positions . Mass spectrometry (LC/MS) confirms molecular weight, while elemental analysis validates purity (>95% by C/H/N/S ratios) .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

Normal-phase chromatography (hexane → ethyl acetate → methanol gradients) separates polar byproducts. For stubborn impurities (e.g., unreacted amines), amine-functionalized silica (e.g., RediSep Rf Gold RAmine) improves resolution. Recrystallization in ethyl acetate/hexane mixtures (1:3) yields high-purity crystals. TLC (Rf ~0.4 in 30% EtOAc/hexane) monitors reaction progress .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

Molecular docking (AutoDock Vina) identifies potential targets by simulating interactions between the thiazole ring (hydrogen bond donor/acceptor) and enzyme active sites (e.g., kinases or proteases). Pharmacophore models highlight critical features: the amide linker’s flexibility and aryl/heteroaryl substituents’ steric effects. MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What strategies resolve contradictions in reported biological activity data for thiazole-amide compounds?

Discrepancies may arise from impurities or assay conditions. Validate compound purity via HPLC (>99%) and ¹H NMR (no extraneous peaks). Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays). For divergent IC50 values, compare cell lines (e.g., HEK293 vs. HeLa) or use orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How do crystallographic tools like SHELX refine the structural analysis of this compound derivatives?

SHELXL refines X-ray data by optimizing anisotropic displacement parameters and validating hydrogen bonding (amide NH∙∙∙thiazole N interactions). For twinned crystals, SHELXD resolves phase problems via dual-space methods. Structure validation with PLATON checks for missed symmetry and validates intermolecular contacts (e.g., π-π stacking in aryl-substituted analogs) .

Q. What methodologies elucidate the mechanism of action for thiazole-amide enzyme inhibitors?

Kinetic studies (Lineweaver-Burk plots) determine inhibition type (competitive/uncompetitive). Fluorescence quenching assays monitor binding to active sites (e.g., tryptophan residues in enzymes). Site-directed mutagenesis validates hypothesized interaction sites (e.g., replacing Lys123 with alanine disrupts hydrogen bonding). Isotopic labeling (¹⁵N-thiazole) tracks metabolic stability in vitro .

Methodological Considerations Table

AspectTechnique/ApproachKey References
Synthesis OptimizationStoichiometric control, amine-functionalized silica chromatography
Structural Validation2D NMR (COSY, HSQC), elemental analysis, LC/MS
Bioactivity PredictionMolecular docking (AutoDock), MD simulations (GROMACS)
CrystallographySHELXL refinement, PLATON validation
Assay StandardizationHPLC purity checks, orthogonal assay replication

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